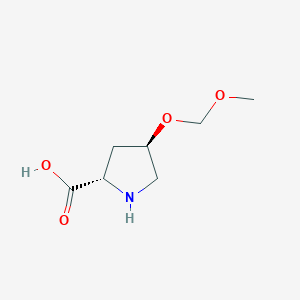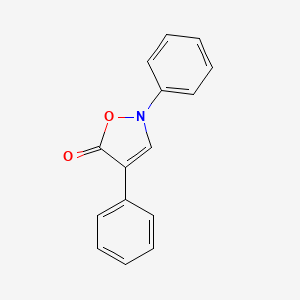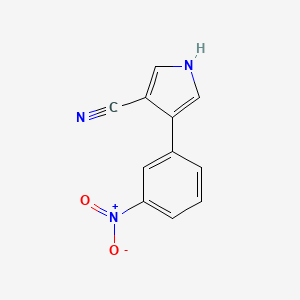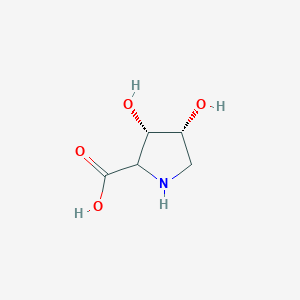
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: is a complex organic compound with a unique structure that includes a pyrrolizine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate typically involves multiple steps. One common method starts with the preparation of the pyrrolizine ring system, followed by the introduction of the hydroxyl groups and the isopropyl group. The final step involves esterification with butyric acid to form the butyrate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the ester group can yield an alcohol.
Applications De Recherche Scientifique
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparaison Avec Des Composés Similaires
((1R,2R,3S,7AS)-2,3-dihydroxy-2-isopropylhexahydro-1H-pyrrolizin-1-yl)methyl butyrate: can be compared with other similar compounds, such as:
Pyrrolizidine alkaloids: These compounds share the pyrrolizine ring system but differ in their functional groups and biological activities.
Butyrate esters: These compounds have the butyrate ester group but may have different core structures.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C15H27NO4 |
|---|---|
Poids moléculaire |
285.38 g/mol |
Nom IUPAC |
[(1R,2R,3S,8S)-2,3-dihydroxy-2-propan-2-yl-1,3,5,6,7,8-hexahydropyrrolizin-1-yl]methyl butanoate |
InChI |
InChI=1S/C15H27NO4/c1-4-6-13(17)20-9-11-12-7-5-8-16(12)14(18)15(11,19)10(2)3/h10-12,14,18-19H,4-9H2,1-3H3/t11-,12-,14-,15+/m0/s1 |
Clé InChI |
MFSWMTXLBXADJT-NZBPQXDJSA-N |
SMILES isomérique |
CCCC(=O)OC[C@H]1[C@@H]2CCCN2[C@H]([C@]1(C(C)C)O)O |
SMILES canonique |
CCCC(=O)OCC1C2CCCN2C(C1(C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide](/img/structure/B12885634.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)
![1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12885644.png)

![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)



